molecular formula C16H28P2 B1601309 Phosphine, 1,1'-(1,2-phenylene)bis[1-(1,1-dimethylethyl)-1-methyl- CAS No. 919778-41-9

Phosphine, 1,1'-(1,2-phenylene)bis[1-(1,1-dimethylethyl)-1-methyl-

Cat. No. B1601309
CAS RN: 919778-41-9
M. Wt: 282.34 g/mol
InChI Key: JFUWTGUCFKJVST-UHFFFAOYSA-N
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Description

Phosphine, 1,1'-(1,2-phenylene)bis[1-(1,1-dimethylethyl)-1-methyl-], is a colorless, flammable, and toxic gas. It is used in a variety of applications, including laboratory research, industrial processes, and pest control. It is also known as bis(dimethylphosphino)methane, or DMP. This compound is a derivative of phosphine, a highly reactive compound that can form many other compounds. It is one of the most widely studied phosphine derivatives due to its unique properties and applications.

Scientific Research Applications

  • Photoswitchable Bis(phosphine) Ligands : A study by Sud, McDonald, and Branda (2005) discusses a 1,2-dithienylethene compound bearing bis(phosphine) groups, representing a new class of photoresponsive ligands. These ligands show steric and electronic differences between photogenerated isomers and have applications in preparing gold(I) complexes and phosphine selenides.

  • Enantioselective Hydrogenation Catalyst : Miura and Imamoto (1999) developed a P-chiral phosphine ligand with a 1,2-phenylene unit. This ligand, when complexed with rhodium, was found to be highly effective in the asymmetric hydrogenation of dehydroamino acid methyl esters, providing enantioselectivities of up to 98% (Miura & Imamoto, 1999).

  • Solubility Studies of Bis-PTA Derivatives : Krogstad et al. (2009) prepared bis-phosphines with 1,2-phenylenebis(methylene) and studied their water-solubility. They found significant variations in solubility based on the relative positions of PTA units and the aromatic ring substituents (Krogstad et al., 2009).

  • Amphiphilic Diphosphines in Hydroformylation : Buhling et al. (1997) synthesized novel amphiphilic diphosphines and studied their use in hydroformylation reactions and rhodium recycling. These studies contribute to understanding the catalytic properties and potential industrial applications of these compounds (Buhling et al., 1997).

  • Reactivity of Phosphine Ligands with Sulfur and Selenium : Yoshifuji et al. (2000) explored the reactivity of various phosphine ligands with sulfur and selenium, leading to the formation of heterocyclic compounds containing phosphorus-oxygen bonds. This study contributes to the understanding of the chemical behavior of phosphine ligands (Yoshifuji et al., 2000).

  • High Temperature Reactions in Polymer Stabilization : Pénzes et al. (2010) investigated the high-temperature reactions of an aryl-alkyl phosphine, specifically its use as a melt stabilizer for polyethylene. The study provides insights into the stabilization mechanism of this phosphine during polymer processing (Pénzes et al., 2010).

properties

IUPAC Name

tert-butyl-[2-[tert-butyl(methyl)phosphanyl]phenyl]-methylphosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H28P2/c1-15(2,3)17(7)13-11-9-10-12-14(13)18(8)16(4,5)6/h9-12H,1-8H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFUWTGUCFKJVST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)P(C)C1=CC=CC=C1P(C)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H28P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20545044
Record name (1,2-Phenylene)bis[tert-butyl(methyl)phosphane]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20545044
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

919778-41-9
Record name (1,2-Phenylene)bis[tert-butyl(methyl)phosphane]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20545044
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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